3-Pyrrolidinamine, 4-methyl-, dihydrochloride, (3R-cis)-
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Overview
Description
3-Pyrrolidinamine, 4-methyl-, dihydrochloride, (3R-cis)- is a chemical compound with the molecular formula C₅H₁₄Cl₂N₂. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinamine, 4-methyl-, dihydrochloride, (3R-cis)- typically involves the reduction of 4-methylpyrrolidin-3-one followed by amination. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride or sodium borohydride, and the subsequent amination is carried out using ammonia or amine derivatives under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation and continuous flow synthesis. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
3-Pyrrolidinamine, 4-methyl-, dihydrochloride, (3R-cis)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, alkoxides, and thiolates.
Major Products Formed
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted pyrrolidines.
Scientific Research Applications
3-Pyrrolidinamine, 4-methyl-, dihydrochloride, (3R-cis)- is used in a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural substrates.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Pyrrolidinamine, 4-methyl-, dihydrochloride, (3R-cis)- involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Pyrrolidinamine dihydrochloride
- 4-Methylpyrrolidine
- 3-Aminopyrrolidine
Uniqueness
3-Pyrrolidinamine, 4-methyl-, dihydrochloride, (3R-cis)- is unique due to its specific stereochemistry and the presence of both amino and methyl groups on the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted research applications .
Properties
Molecular Formula |
C5H14Cl2N2 |
---|---|
Molecular Weight |
173.08 g/mol |
IUPAC Name |
(3R)-4-methylpyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C5H12N2.2ClH/c1-4-2-7-3-5(4)6;;/h4-5,7H,2-3,6H2,1H3;2*1H/t4?,5-;;/m0../s1 |
InChI Key |
XHVYAOXNULEUHH-NDJMHZLHSA-N |
Isomeric SMILES |
CC1CNC[C@@H]1N.Cl.Cl |
Canonical SMILES |
CC1CNCC1N.Cl.Cl |
Origin of Product |
United States |
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